molecular formula C8H13NO B13614086 2-(5,5-Dimethyloxolan-2-yl)acetonitrile

2-(5,5-Dimethyloxolan-2-yl)acetonitrile

Cat. No.: B13614086
M. Wt: 139.19 g/mol
InChI Key: GNZRJMGEASSOQG-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxolan-2-yl)acetonitrile is an organic compound featuring an acetonitrile group (-CH2CN) attached to a 5,5-dimethyl-substituted oxolane (tetrahydrofuran) ring.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(5,5-dimethyloxolan-2-yl)acetonitrile

InChI

InChI=1S/C8H13NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-5H2,1-2H3

InChI Key

GNZRJMGEASSOQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)acetaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxolan-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5,5-Dimethyloxolan-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-(5,5-Dimethyloxolan-2-yl)acetonitrile with analogous compounds from the evidence:

Compound Name Substituent/Functional Group Key Structural Features Reference
2-(5,5-Dimethyloxolan-2-yl)acetonitrile 5,5-Dimethyloxolan-2-yl + -CH2CN Cyclic ether with methyl groups Target Compound
2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile Methoxyphenyl-triazole-thio + -CH2CN Aromatic, heterocyclic (triazole), sulfur linker
2-Ethoxy-2-(oxolan-3-yl)acetonitrile Ethoxy + oxolan-3-yl + -CH2CN Ethoxy group, oxolan ring
2-(2-Methoxy-5-(dioxaborolan-2-yl)phenyl)acetonitrile Methoxyphenyl + dioxaborolane + -CH2CN Boron-containing (dioxaborolane), aromatic
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Coumarin (chromene) + methyl ester + -CH2CN Coumarin core, ester functionality

Key Observations :

  • Cyclic Ether vs.
  • Electron-Withdrawing Groups : The nitrile group (-CN) in all compounds acts as an electron-withdrawing moiety, influencing reactivity in nucleophilic additions or cyclizations.
  • Substituent Effects : Methyl groups on the oxolane ring (target compound) introduce steric hindrance, whereas methoxy or dioxaborolane groups () modulate electronic properties for specific reactions (e.g., cross-coupling in ).

Electronic and Physicochemical Properties

Property 2-(5,5-Dimethyloxolan-2-yl)acetonitrile (Inferred) Methyl Coumarin Derivative () Dioxaborolane Derivative ()
HOMO-LUMO Energy Gap Likely moderate (based on oxolane/nitrile) Narrow gap (HOMO on coumarin, LUMO on CN) Not reported
Solubility High in polar solvents (due to oxolane) Moderate (aromatic core) Low (bulky boron group)
Reactivity Susceptible to nitrile hydrolysis/alkylation Reactivity driven by coumarin conjugation Boron enables cross-coupling reactions

Notes:

  • DFT studies in highlighted that HOMO-LUMO distributions in coumarin derivatives are ring-centric, whereas the target compound’s orbitals may localize on the oxolane and nitrile groups.

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